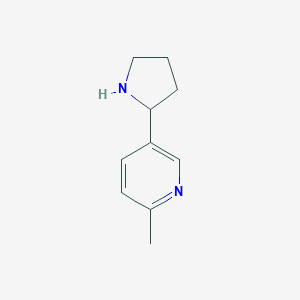

2-Metil-5-(pirrolidin-2-il)piridina

Descripción general

Descripción

2-Methyl-5-(pyrrolidin-2-yl)pyridine is a compound of interest due to its unique molecular structure, which includes both pyridine and pyrrolidine rings. This structure contributes to its diverse chemical reactions and properties, making it a subject of study across various chemical research domains.

Synthesis Analysis

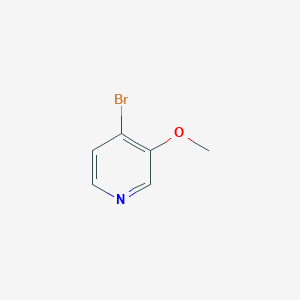

The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its derivatives involves nucleophilic substitution reactions and Suzuki reactions, among others. For instance, 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, a related compound, showcases the complexity of synthesizing such molecules, emphasizing the use of borate ester groups and nitrogen-containing heterocycles (Jin et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methyl-5-(pyrrolidin-2-yl)pyridine has been elucidated through single-crystal X-ray diffraction, demonstrating diverse geometries and coordination environments. For example, various mononuclear complexes with related ligands exhibit structures from tetrahedral to octahedral spheres, highlighting the versatility of these molecules in forming complex structures with metals (Zhu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-Methyl-5-(pyrrolidin-2-yl)pyridine derivatives includes their ability to form complexes with metals, as demonstrated by the synthesis of mononuclear complexes. These reactions not only indicate the potential of these compounds in coordination chemistry but also their spectroscopic properties, such as photoluminescence, which is a significant aspect of their chemical behavior (Zhu et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of 2-Methyl-5-(pyrrolidin-2-yl)pyridine itself were not found, related compounds exhibit significant physical characteristics, such as photoluminescent properties and crystalline architectures, influenced by their molecular structure and supramolecular interactions. These properties are crucial for understanding the material characteristics and potential applications of these compounds (Zhu et al., 2014).

Chemical Properties Analysis

The chemical properties of related compounds to 2-Methyl-5-(pyrrolidin-2-yl)pyridine, such as their antimicrobial activity and acid dissociation constants, highlight their potential in medicinal chemistry and as precursors for developing new pharmacologically active agents. The ability of these compounds to interact with biological targets is a significant aspect of their chemical properties, demonstrating their relevance beyond purely synthetic chemistry (Nural et al., 2018).

Aplicaciones Científicas De Investigación

Síntesis en flujo de 2-metilpiridinas

Este compuesto se ha utilizado en la síntesis en flujo de 2-metilpiridinas. Las reacciones procedieron con un alto grado de selectividad, produciendo piridinas α-metiladas de una manera mucho más ecológica que la que es posible utilizando protocolos de reacción por lotes convencionales . Este método es superior a los procesos por lotes en términos de tiempos de reacción más cortos, mayor seguridad, evitación de procedimientos de trabajo y reducción de residuos .

Descubrimiento de fármacos

El anillo de pirrolidina en “2-Metil-5-(pirrolidin-2-il)piridina” es un andamiaje versátil para nuevos compuestos biológicamente activos. Es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . La no planaridad del anillo, un fenómeno llamado “pseudorrotación”, permite una mayor cobertura tridimensional (3D) .

Síntesis de nuevos derivados de 2-(piridin-2-il)pirimidina

“this compound” se puede utilizar en la síntesis de nuevos derivados de 2-(piridin-2-il)pirimidina. Estos derivados tienen posibles actividades biológicas y sus actividades biológicas se evaluaron frente a células estelares hepáticas de rata inmortalizadas (HSC-T6) .

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been shown to exhibit nanomolar activity against ck1γ and ck1ε , suggesting potential targets.

Mode of Action

It’s known that pyrrolidine derivatives can influence kinase inhibition , which could be a possible interaction mechanism.

Result of Action

It’s noted that pyrrolidine derivatives can display antinociceptive effects when interacting with cholinergic receptor ligands .

Propiedades

IUPAC Name |

2-methyl-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVVISVPTUREQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508855 | |

| Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90872-72-3 | |

| Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

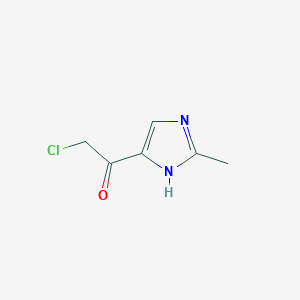

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

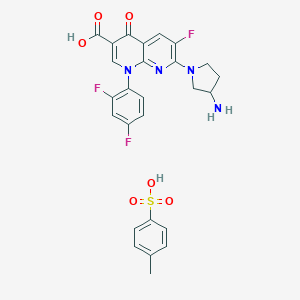

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.